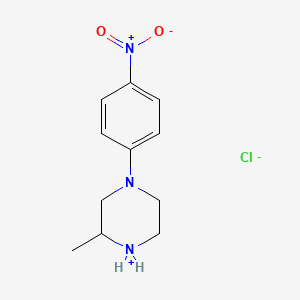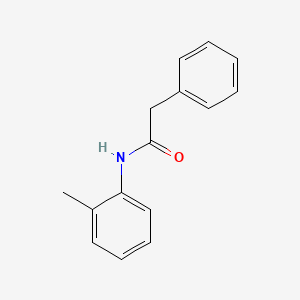![molecular formula C12H10N4O2 B7763948 7,8-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B7763948.png)
7,8-dimethyl-10H-benzo[g]pteridine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “7,8-dimethyl-10H-benzo[g]pteridine-2,4-dione” is known as Carbonyldiimidazole. It is a versatile reagent used in organic synthesis, particularly for the formation of amides, esters, and peptides. Carbonyldiimidazole is a white crystalline solid that is soluble in organic solvents and is known for its stability and ease of handling.
Vorbereitungsmethoden
Carbonyldiimidazole can be synthesized through the reaction of phosgene with imidazole under anhydrous conditions. The reaction typically involves the use of four equivalents of imidazole to one equivalent of phosgene. The side product, imidazolium chloride, is removed, and the solvent is evaporated to yield the crystalline product in approximately 90% yield .
Analyse Chemischer Reaktionen
Carbonyldiimidazole undergoes several types of chemical reactions, including:
Amidation: It reacts with amines to form amides.
Esterification: It reacts with alcohols to form esters.
Peptide Bond Formation: It is used in peptide synthesis to form peptide bonds between amino acids.
Common reagents used in these reactions include amines, alcohols, and amino acids. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran. The major products formed from these reactions are amides, esters, and peptides .
Wissenschaftliche Forschungsanwendungen
Carbonyldiimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of amides, esters, and peptides.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and peptides.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Carbonyldiimidazole involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. The molecular targets and pathways involved include the formation of imidazolyl carbonates, which are highly reactive and facilitate the formation of amide and ester bonds .
Vergleich Mit ähnlichen Verbindungen
Carbonyldiimidazole can be compared with other similar compounds such as:
Dicyclohexylcarbodiimide (DCC): Another reagent used for amide and ester formation, but it is less stable and more difficult to handle.
N,N’-Diisopropylcarbodiimide (DIC): Similar to DCC but with improved solubility and ease of handling.
N,N’-Carbonyldiimidazole (CDI): Similar in reactivity but with different solubility and stability properties .
Carbonyldiimidazole is unique in its stability, ease of handling, and versatility in various chemical reactions, making it a preferred reagent in many synthetic applications.
Eigenschaften
IUPAC Name |
7,8-dimethyl-10H-benzo[g]pteridine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-5-3-7-8(4-6(5)2)14-10-9(13-7)11(17)16-12(18)15-10/h3-4H,1-2H3,(H2,14,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTJUVIJVLLGSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C3C(=NC(=O)NC3=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C3C(=NC(=O)NC3=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E)-3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid](/img/structure/B7763885.png)







![N-[(4-methoxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7763956.png)

